Sulfapyridine

Vue d'ensemble

Description

Synthesis Analysis

Sulfapyridine and sulfasalazine are used for the treatment of Crohn’s disease, rheumatoid arthritis, and ulcerative colitis . When sulfasalazine is given orally, it is partly absorbed unchanged and partly cleaved to aminosalicylic acid (5-ASA) and this compound by bacterial azo reductase . The synthesis of thia and other potential metabolites of this compound has been reported .

Molecular Structure Analysis

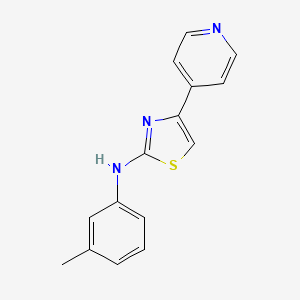

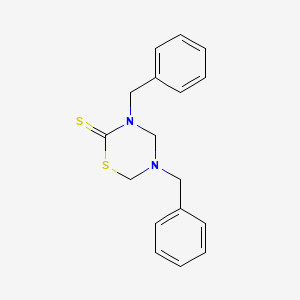

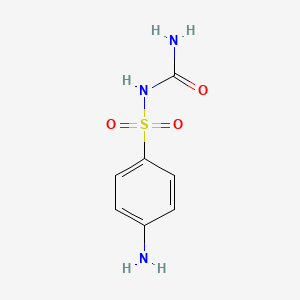

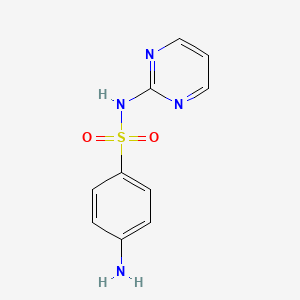

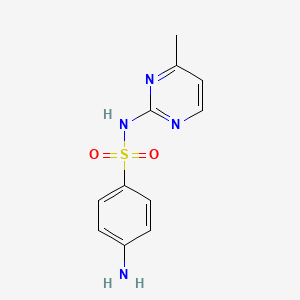

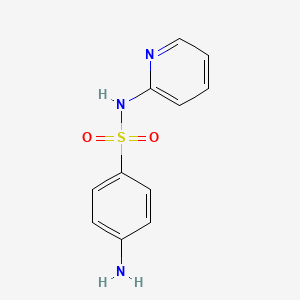

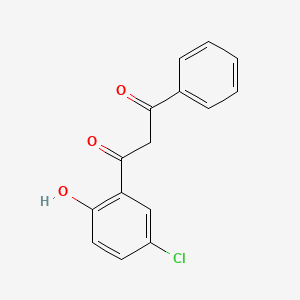

The crystal structure of this compound, C11H11N3O2S, has been determined by X-ray diffraction method . The compound crystallizes in the monoclinic space group C2/c . The molecular formula of this compound is C11H11N3O2S and its molecular weight is 249.29 .

Chemical Reactions Analysis

An electrochemical amplified sensor was fabricated as an analytical tool for determination of this compound in drug samples . The cyclic voltammetric (CV) investigation confirmed a pH-dependent redox reaction for this compound in the presence of one electron and one proton with maximum sensitivity at pH=7.0 .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H11N3O2S and its molecular weight is 249.29 . This compound is a sulfonamide antibiotic with antibacterial and anti-inflammatory activities .

Applications De Recherche Scientifique

Traitement de l'eau

La Sulfapyridine est utilisée dans le traitement de l'eau contaminée . Une membrane d'ultrafiltration composite a été fabriquée à partir de polyfluorure de vinylidène (PVDF), de polyvinylpyrrolidone (PVP) et d'oxyde de graphène fonctionnalisé carboxyle (CFGO) pour éliminer les antibiotiques this compound de l'eau . Le flux d'eau pure de la membrane a augmenté presque trois fois pour atteindre 2612,95 L/ (m 2 ·h) et le taux d'élimination de SPY était de 56,26% dans des conditions optimales .

Développement de biocapteurs

La this compound est utilisée dans le développement de biocapteurs . Un biocapteur hautement sensible pour la détection de la this compound a été développé sur la base d'un système bio-microélectromécanique intégré (Bio-MEMS) contenant quatre électrodes de travail en or (WE), une contre-électrode en platine (CE) et une électrode de référence (RE) .

Activité photocatalytique

La this compound est utilisée dans des études photocatalytiques . Sous irradiation de lumière visible, Ag3PO4/g-C3N4 a montré une activité photocatalytique très excellente pour la this compound (SP), qui est l'un des antibiotiques sulfonamides largement utilisés . Lorsque le rapport de Ag3PO4 à g-C3N4 était de 1:2, le taux de dégradation de SP à 120 min s'est avéré être de 94,1%, ce qui était supérieur à celui de Ag3PO4 pur et de g-C3N4 pur .

Mécanisme D'action

Target of Action

Sulfapyridine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the enzyme, thereby blocking PABA from accessing its active site . This inhibition disrupts the synthesis of folic acid, which is necessary for the bacteria to produce essential proteins and nucleic acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the folic acid pathway leads to a deficiency of this essential vitamin in bacteria, inhibiting their growth and multiplication .

Pharmacokinetics

This compound is a sulfonamide antibiotic that is readily absorbed orally . It is widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult due to the highly alkaline and irritating nature of soluble sulfonamide salts . The rate of acetylation to its major metabolite N-acetylthis compound (AcSP) is genetically controlled .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, this compound deprives bacteria of an essential nutrient, leading to their inability to produce necessary proteins and nucleic acids . This results in the effective control of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antibacterial action can be inhibited by pus . Moreover, the drug’s water solubility is very pH-dependent, which can affect its distribution and efficacy . Additionally, the genetic makeup of the individual (specifically, the rate of acetylation) can influence the drug’s metabolism and, consequently, its effectiveness .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sulfapyridine plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes. It is known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway of bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This compound also interacts with various proteins and biomolecules, including bacterial cell wall components, leading to its antibacterial effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, leading to impaired DNA synthesis and cell division. In human cells, this compound has been shown to modulate immune responses by affecting cytokine production and reducing inflammation. It also influences cell signaling pathways and gene expression, contributing to its therapeutic effects in inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition blocks the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. Additionally, this compound may exert its effects through the modulation of immune cell function and the inhibition of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, although its efficacy may decrease over time due to the development of bacterial resistance or changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and bacterial growth. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while high doses can lead to adverse effects .

Metabolic Pathways

This compound is metabolized in the liver through acetylation and hydroxylation pathways. The main metabolites include N-acetylthis compound and 5-hydroxythis compound. These metabolites are further conjugated with glucuronic acid and excreted in the urine. The metabolic pathways of this compound are influenced by genetic factors, which can affect the rate of acetylation and hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. The compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects. Transporters such as organic anion transporters may play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it interacts with its target enzymes and proteins. It may also be found in other subcellular compartments, such as the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its activity and function .

Propriétés

IUPAC Name |

4-amino-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026067 | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |

| Record name | SID855656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

144-83-2 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyridine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

376 to 379 °F (NTP, 1992), 192 °C | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sulfapyridine exert its antibacterial effect?

A1: this compound, a sulfonamide antibiotic, functions by disrupting the synthesis of folic acid in bacteria. [] It competitively inhibits the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid. [] Folic acid is essential for bacterial DNA synthesis and cellular processes. By depriving bacteria of this crucial component, this compound halts their growth and proliferation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C11H11N3O2S, and its molecular weight is 249.29 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: While the provided research papers focus on biological effects and metabolism, spectroscopic techniques like UV spectroscopy are commonly used for analyzing this compound concentration in various matrices like serum. []

Q4: How does the formulation of this compound affect its stability and absorption?

A4: Research indicates that enteric-coated Sulfasalazine tablets (Sulfasalazine being a prodrug of this compound) exhibit delayed and reduced absorption of this compound compared to uncoated tablets. [] This suggests a potential influence of formulation on both the stability and absorption profile of this compound.

Q5: Are there any catalytic applications of this compound?

A5: The provided research primarily focuses on this compound's role as an antimicrobial agent. While no direct catalytic applications are mentioned, its interaction with enzymes like dihydropteroate synthase could be further explored for potential catalytic properties.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not specifically mention computational studies, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be employed to understand the relationship between this compound's structure and its activity. [] This could involve exploring the impact of structural modifications on potency and selectivity.

Q7: How do structural modifications of this compound affect its activity?

A7: The core structure of this compound, particularly the sulfonamide group, is essential for its antibacterial activity. [] Modifications to this core structure can significantly impact its ability to inhibit dihydropteroate synthase, leading to alterations in potency and potentially affecting its spectrum of activity against different bacterial species.

Q8: How does the chemical structure of this compound relate to its stability?

A8: this compound contains an azo bond, which is known to be susceptible to reductive cleavage by bacterial azo reductases in the colon. [] This cleavage leads to the formation of this compound and 5-aminosalicylic acid, the primary active metabolites. Understanding this metabolic pathway is crucial for developing formulations that optimize this compound's delivery and efficacy.

Q9: Are there specific safety regulations for handling and disposing of this compound?

A9: As with all pharmaceuticals, handling and disposal of this compound are subject to specific regulations and guidelines to minimize risks to human health and the environment. Consulting relevant safety data sheets and regulatory agencies is essential for ensuring proper handling and disposal practices.

Q10: How is this compound metabolized in the body?

A10: this compound undergoes significant metabolism, primarily in the liver. [] One major metabolic pathway is acetylation, resulting in the formation of N4-acetylthis compound. [] Additionally, this compound can undergo glucuronidation, forming this compound-O-glucuronide. [] These metabolites are then excreted in the urine. Understanding the metabolic profile of this compound is crucial for optimizing dosing regimens and minimizing the risk of toxicity.

Q11: What factors can influence the absorption of this compound?

A11: The presence of food in the gastrointestinal tract can significantly impact this compound's absorption. [] Studies have shown that administration of Sulfasalazine after a meal leads to delayed peak plasma concentrations (tmax) and reduced maximum concentration (Cmax) and area under the curve (AUC) of both Sulfasalazine and this compound compared to administration in the fasted state. []

Q12: What in vivo models are used to study this compound's efficacy?

A12: Mouse models of pneumococcal infection are commonly employed to assess the therapeutic potential of this compound. [] These models involve infecting mice with a specific strain of Streptococcus pneumoniae and then administering varying doses of this compound to evaluate its ability to protect against mortality.

Q13: Can bacteria develop resistance to this compound?

A13: Yes, bacteria can develop resistance to this compound, primarily through mutations in the dihydropteroate synthase enzyme, making it less susceptible to inhibition. [] This resistance can arise from inadequate treatment regimens or prolonged exposure to suboptimal drug concentrations.

Q14: Does this compound resistance confer cross-resistance to other sulfonamides?

A14: Yes, there's a potential for cross-resistance between this compound and other sulfonamide antibiotics, as they share a similar mechanism of action. [] Resistance mechanisms often involve alterations in the target enzyme, which can affect the binding of multiple sulfonamides.

Q15: What are some known toxic effects associated with this compound?

A15: this compound administration can lead to several adverse effects, including nausea and vomiting, which are the most common. [] These effects are primarily attributed to the drug's local irritant effects on the gastrointestinal tract. [] Other less common but potentially serious adverse effects include hematological abnormalities like agranulocytosis and hemolytic anemia.

Q16: What specific renal effects have been observed with this compound?

A16: Research in dogs has shown that acetylthis compound, a major metabolite of this compound, can potentially impair renal function. [] This effect has been linked to the formation of crystalline aggregates of acetylthis compound in the kidneys, leading to obstruction and damage. []

Q17: Are there strategies to improve the delivery of this compound to specific sites of infection?

A17: While the research papers don't delve into targeted drug delivery for this compound, various strategies can be explored, including nanoparticle-based delivery systems. By encapsulating the drug within nanoparticles, researchers can potentially enhance its solubility, bioavailability, and targeted delivery to specific tissues, improving its therapeutic index and reducing off-target effects.

Q18: Are there any known biomarkers to predict this compound efficacy or toxicity?

A18: While the provided research does not highlight specific biomarkers for this compound efficacy or toxicity, monitoring serum drug levels, particularly free this compound, can provide insights into potential therapeutic response and risk of toxicity. [] Further research is needed to identify more specific and sensitive biomarkers.

Q19: How is this compound typically measured in biological samples?

A19: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantitative determination of this compound and its metabolites in biological samples like serum and urine. [] This method offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.

Q20: What is the environmental fate of this compound?

A20: Research suggests that this compound can persist in the environment, particularly in soil and water systems. [] Its interaction with soil organic matter, specifically humic substances, plays a crucial role in its environmental fate. [] Understanding these interactions is essential for assessing its potential impact on ecosystems and developing strategies for its removal or degradation.

Q21: How does the solubility of this compound impact its bioavailability?

A21: this compound's limited water solubility poses challenges for its formulation and absorption. [] Its dissolution rate, a critical factor determining its bioavailability, can be influenced by factors like particle size and formulation excipients.

Q22: How are analytical methods for measuring this compound validated?

A22: Validation of analytical methods for this compound, like those employing HPLC, involves rigorous assessment of parameters such as accuracy, precision, linearity, specificity, sensitivity, and robustness. [] These validation steps ensure the reliability and reproducibility of the analytical data generated.

Q23: What measures are taken to ensure the quality of this compound during manufacturing?

A23: Stringent quality control measures are implemented throughout the manufacturing process of this compound to ensure its identity, purity, potency, and stability. These measures adhere to regulatory guidelines and pharmacopoeial standards to guarantee the drug's safety and efficacy.

Q24: Can this compound elicit an immune response?

A24: Yes, this compound has the potential to elicit an immune response, leading to hypersensitivity reactions in some individuals. [] These reactions can range from mild skin rashes to more severe and potentially life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.

Q25: Does this compound interact with drug transporters?

A25: While the provided research does not explicitly focus on drug-transporter interactions, it's known that sulfonamides can interact with various drug transporters, potentially influencing their absorption, distribution, and elimination.

Q26: Can this compound affect the activity of drug-metabolizing enzymes?

A26: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Further investigations are needed to fully elucidate its interactions with these enzymes and their clinical implications.

Q27: Is this compound biodegradable?

A27: Information regarding this compound's biodegradability is limited in the provided research. Further studies are necessary to determine its environmental persistence and potential for biodegradation.

Q28: Are there alternative drugs to this compound for treating bacterial infections?

A28: Yes, several other antibiotics, including other sulfonamides, penicillin, and cephalosporins, can be used as alternatives to this compound, depending on the specific bacterial infection and the patient's individual factors.

Q29: How should this compound waste be managed?

A29: Proper waste management practices for this compound are crucial to prevent environmental contamination and potential harm to human health. These practices should align with local regulations and guidelines for pharmaceutical waste disposal.

Q30: When was this compound first introduced as an antibacterial agent?

A31: this compound was introduced in the late 1930s and gained prominence for its efficacy against pneumococcal infections. [] Its discovery marked a significant milestone in the development of antimicrobial therapy.

Q31: Are there any cross-disciplinary applications of this compound research?

A32: Research on this compound's interactions with biological systems, such as its effects on mast cells and allergic reactions, highlights its potential applications beyond its antibacterial properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4'R,8a'R)-1-(2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide](/img/structure/B1682633.png)